![molecular formula C21H21ClFN3O B2773843 3-[[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one CAS No. 2415517-04-1](/img/structure/B2773843.png)
3-[[1-[(4-Chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one
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Description
This compound is a derivative of piperidine . It acts as a neuroprotectant and prevents neuronal cell death induced by the PI3-kinase pathway . It also delays preconditioning, reduces infarct size, and prevents cardiac ischemia .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
The reaction is relatively sluggish at 10 °C and might produce some side products at 40 °C or higher under the influence of the basic catalyst .Mechanism of Action
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
3-[[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O/c22-17-3-1-15(2-4-17)12-25-9-7-16(8-10-25)13-26-14-24-20-11-18(23)5-6-19(20)21(26)27/h1-6,11,14,16H,7-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIVZGNFTANVOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({1-[(4-Chlorophenyl)methyl]piperidin-4-yl}methyl)-7-fluoro-3,4-dihydroquinazolin-4-one |
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